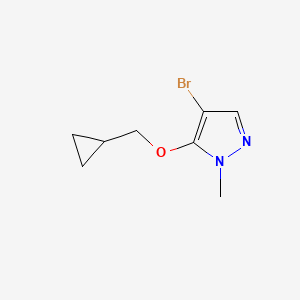
4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole is a heterocyclic compound that features a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole typically involves the nucleophilic substitution of a bromine atom in a precursor compound. One common method involves the reaction of 4-bromo-5-nitrophthalonitrile with cyclopropylmethanol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Substitution Reactions: The cyclopropylmethoxy group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 4-methoxy-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole .
科学的研究の応用
4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it .
類似化合物との比較
Similar Compounds
4-Bromo-5-nitrophthalonitrile: A precursor used in the synthesis of 4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole.
4-Bromo-5-(cyclopropylmethoxy)-2-methoxybenzaldehyde: A structurally similar compound with a methoxy group instead of a methyl group on the pyrazole ring
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
4-bromo-5-(cyclopropylmethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C8H11BrN2O/c1-11-8(7(9)4-10-11)12-5-6-2-3-6/h4,6H,2-3,5H2,1H3 |
InChIキー |
AWWUKFFFMRUVDS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Br)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
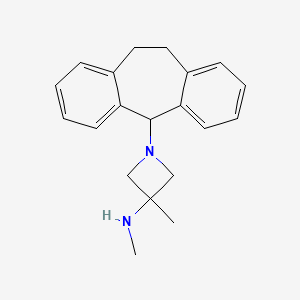



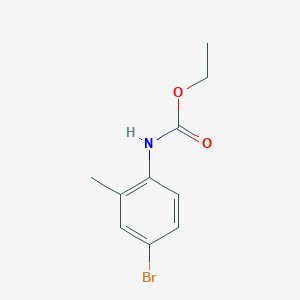

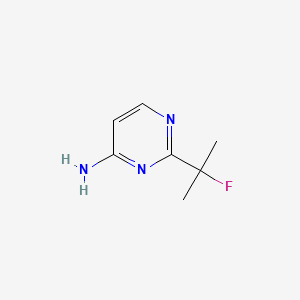
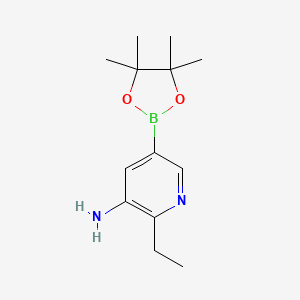
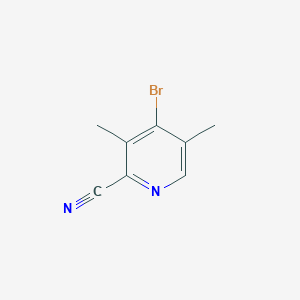
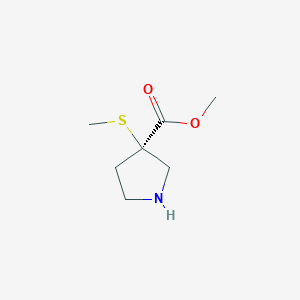
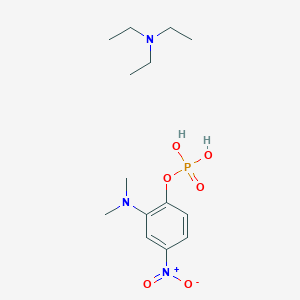
![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)
